2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
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Description
The compound “2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile” is a pyrimidine derivative. Pyrimidine is a basic structure in medicinal chemistry and is known for its wide range of pharmacological activities . Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H19N3O2S . The InChI code for this compound is 1S/C13H19N3O2S/c1-3-18-12(17)10-9-14-13(19-2)15-11(10)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction, which is a specific type of pericyclic reaction, and a subsequent reaction with hydrogen . Further details about the specific chemical reactions involved in the synthesis of this compound are not available in the retrieved sources.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 281.38 . It is a solid substance . Further details about the physical and chemical properties of this compound are not available in the retrieved sources.Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is necessary for collagen to form its triple helix structure .
Mode of Action
The compound interacts with its target, collagen prolyl 4-hydroxylase, and acts as a potent inhibitor . This inhibition prevents the enzyme from catalyzing the formation of 4-hydroxyproline, thereby disrupting the formation of the collagen triple helix .
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway . This disruption leads to a decrease in the formation of stable collagen structures, which are essential for the structural integrity of various tissues .
Result of Action
The result of the compound’s action is a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound effectively inhibits collagen formation, which could potentially be beneficial in conditions where excessive collagen deposition is problematic, such as in fibrotic diseases .
Future Directions
Pyrimidine derivatives have potential for further development due to their wide range of pharmacological activities . Future research could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate the safety and efficacy of these compounds in treating various diseases.
Properties
IUPAC Name |
2-methylsulfanyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-24-16-20-9-13(8-17)14(21-16)22-7-2-4-12(10-22)11-23-15-18-5-3-6-19-15/h3,5-6,9,12H,2,4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZVXTVPNOFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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